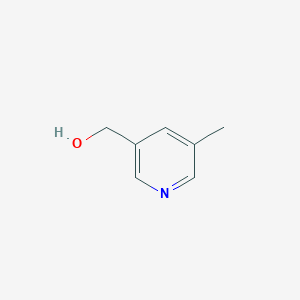

(5-Methylpyridin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQAYFYTWNIVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474852 | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-19-1 | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol

CAS Number: 102074-19-1

This technical guide provides a comprehensive overview of (5-Methylpyridin-3-yl)methanol, a key pyridine derivative utilized in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, with the CAS number 102074-19-1, is a pyridine derivative characterized by a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring.[1] It is typically a liquid at room temperature and is soluble in methanol, 0.1N HCl, and water.[2] The hydrochloride salt of this compound is also commonly used in research.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102074-19-1 | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | [3] |

| Physical Form | Liquid | |

| Solubility | Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), water (11.2 mg/ml) | [2] |

| Storage | Store tightly sealed at room temperature in an inert atmosphere | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its corresponding ester, methyl 5-methylnicotinate.[4] A detailed experimental protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 5-Methylnicotinate

This precursor can be synthesized from 5-methylnicotinic acid.

-

Materials: 5-methylnicotinic acid, methanol, thionyl chloride, ice water, ammonia, ethyl acetate, anhydrous sodium sulfate.[5]

-

Procedure:

-

To 5-methylnicotinic acid (0.73 mol), slowly add 16 equivalents of methanol over 20 minutes, followed by the dropwise addition of 3 equivalents of thionyl chloride while maintaining the temperature at 20-25 °C.[5]

-

Heat the reaction mixture to reflux (82 °C) and maintain for 6 hours with continuous stirring.[5]

-

After completion, lower the temperature to 55 °C and remove excess methanol and thionyl chloride by distillation under reduced pressure.[5]

-

Cool the reaction mixture to room temperature and add ice water.[5]

-

Adjust the pH to 8 with ammonia under an ice bath.[5]

-

Extract the product with ethyl acetate.[5]

-

Dry the combined ethyl acetate phases with anhydrous sodium sulfate.[5]

-

Remove the ethyl acetate by rotary evaporation to obtain methyl 5-methylnicotinate.[5]

-

Step 2: Reduction of Methyl 5-Methylnicotinate to this compound

-

Materials: Methyl 5-methylnicotinate, magnesium chloride, potassium borohydride, tetrahydrofuran (THF), methanol, water, ethyl acetate, anhydrous sodium sulfate.[4]

-

Procedure:

-

Prepare a reducing agent solution (Solution B) by mixing magnesium chloride, potassium borohydride, and THF in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours, then cool to room temperature.[4]

-

Dissolve the methyl 5-methylnicotinate from Step 1 in THF and adjust the temperature to 40°C.[4]

-

Slowly add Solution B dropwise over 1.3 hours.[4]

-

Continue the reaction at 40°C for 1 hour with stirring.[4]

-

Cool the reaction to room temperature and quench with methanol.[4]

-

Raise the temperature to 40°C and remove THF and methanol by rotary evaporation to obtain a concentrate.[4]

-

To the concentrate, add water and extract three times with ethyl acetate.[4]

-

Combine the ethyl acetate phases, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.[4]

-

Below is a graphical representation of the synthesis workflow.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl protons, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons of the pyridine ring, the methyl carbon, and the hydroxymethyl carbon. The carbon attached to the hydroxyl group would be shifted downfield. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), aromatic C-H stretch (~3100-3000), aliphatic C-H stretch (~3000-2850), C=C and C=N stretching in the aromatic ring (~1600-1450), and C-O stretch (~1260-1000). |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight (123.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other fragments from the pyridine ring. |

Biological Activity and Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry.[1] The pyridine scaffold is a common pharmacophore in numerous biologically active compounds.[6]

The hydrochloride salt of this compound has been noted for its potential antimicrobial properties.[7] Generally, pyridine derivatives are investigated for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7] The biological activity is attributed to the ability of the molecule to form hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and enzymes.[1][7]

In drug development, this compound serves as a versatile intermediate for creating more complex molecules.[1] The hydroxymethyl group can be readily modified through oxidation, reduction, or substitution reactions, allowing for the exploration of structure-activity relationships.[1]

The general workflow for utilizing such a compound in early-stage drug discovery is depicted below.

References

- 1. This compound hydrochloride | 1138809-98-9 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]

- 4. This compound | 102074-19-1 [chemicalbook.com]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]

- 7. This compound|CAS 102074-19-1|Supplier [benchchem.com]

(5-Methylpyridin-3-yl)methanol: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and handling of this compound.

Core Physical Properties

This compound is a pyridine derivative with the molecular formula C₇H₉NO.[1] It is recognized for its role as a building block in the synthesis of various more complex molecules in medicinal chemistry and material science.[2] At room temperature, it typically presents as a light brown or light yellow liquid, although it has also been described as a low melting crystal.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Boiling Point | 256 °C | [1] |

| Density | 1.092 g/cm³ | [1] |

| Flash Point | 109 °C | [1] |

| pKa | 13.70 ± 0.10 (Predicted) | [1] |

| Physical Form | Liquid / Low melting crystal | [1][4] |

| Color | Light brown / Light yellow | [1][4] |

| Solubility | Soluble in methanol, 0.1N HCl, and water. |

Experimental Protocols

While detailed experimental protocols for the determination of all physical properties are not publicly available, a representative synthesis method is described below. This process outlines the chemical reactions and purification steps to obtain this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a methyl 5-methylnicotinate precursor.

Materials and Reagents:

-

Magnesium chloride (MgCl₂)

-

Potassium borohydride (KBH₄)

-

Tetrahydrofuran (THF)

-

Methyl 5-methylnicotinate

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Reducing Agent Solution:

-

Mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1.

-

Heat the mixture to 67 °C and reflux for 2 hours.

-

Cool the resulting solution to room temperature.

-

-

Reduction Reaction:

-

Dissolve methyl 5-methylnicotinate in tetrahydrofuran.

-

Adjust the temperature of the solution to 40 °C.

-

Slowly add the prepared reducing agent solution dropwise over a period of 1.3 hours, maintaining the temperature at 40 °C.

-

Continue stirring the reaction mixture at 40 °C for 1 hour after the addition is complete.

-

-

Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add methanol to quench the reaction.

-

Raise the temperature to 40 °C and remove tetrahydrofuran and methanol by rotary evaporation.

-

To the resulting concentrate, add water and perform three extractions with ethyl acetate.

-

-

Drying and Isolation:

-

Combine the ethyl acetate phases.

-

Dry the combined organic phase over anhydrous sodium sulfate until the moisture content is below 0.3 wt%.

-

Filter the solution to remove the drying agent.

-

Remove the ethyl acetate by rotary evaporation to yield the final product, this compound.[5]

-

Process Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

(5-Methylpyridin-3-yl)methanol molecular structure

An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. It features a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications.

| Identifier | Value |

| CAS Number | 102074-19-1[1] |

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 3-HYDROXYMETHYL-5-METHYLPYRIDINE, (5-METHYL-3-PYRIDINYL)METHANOL, 5-METHYL-3-PYRIDINEMETHANOL[3] |

| InChI | 1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 |

| InChI Key | MRQAYFYTWNIVFN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1)CO |

Physicochemical Properties

The compound is typically available as a light yellow, low-melting crystal or a liquid at room temperature.[3]

| Property | Value |

| Physical Form | Liquid or light yellow low melting crystal[3] |

| Purity | ≥95%[3] |

| Storage Temperature | Room temperature, under an inert atmosphere |

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through various routes. A common laboratory-scale and industrial method involves the reduction of a corresponding carbonyl compound.

Method 1: Reduction of Methyl 5-methylnicotinate [1]

This protocol involves the preparation of a reducing agent solution (Solution B) followed by the reduction of the starting ester.

-

Preparation of Reducing Agent (Solution B):

-

Mix magnesium chloride, potassium borohydride, and tetrahydrofuran (THF) in a molar ratio of 2:2:1.

-

Heat the mixture to 67°C and reflux for 2 hours.

-

Cool the mixture to room temperature to obtain Solution B.

-

-

Reduction Reaction:

-

Dissolve methyl 5-methylnicotinate in THF and adjust the temperature to 40°C.

-

Slowly add Solution B dropwise over 1.3 hours.

-

Continue stirring and maintain the reaction at 40°C for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding methanol.

-

Remove THF and methanol by rotary evaporation at 40°C.

-

Add water to the concentrate and perform three extractions with ethyl acetate.

-

Combine the ethyl acetate phases and dry with anhydrous sodium sulfate.

-

Filter and remove the ethyl acetate by rotary evaporation to yield the final product.

-

Method 2: Reduction of 5-methylpyridine-3-carboxaldehyde [4]

A more direct synthesis involves the reduction of the corresponding aldehyde.

-

Reaction Setup:

-

Dissolve 5-methylpyridine-3-carboxaldehyde in a suitable solvent, such as methanol.

-

Cool the solution in an ice bath.

-

-

Reduction:

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4), to the solution while maintaining a controlled temperature.

-

-

Purification:

-

After the reaction is complete, the product is typically isolated and purified. For the hydrochloride salt, the resulting alcohol is treated with hydrochloric acid followed by crystallization.[4]

-

Chemical Reactivity

This compound exhibits reactivity characteristic of both a pyridine derivative and a primary alcohol.

-

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (5-methylpyridine-3-carboxaldehyde) or carboxylic acid (5-methylnicotinic acid) using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).[4]

-

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions. For instance, it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.[4]

Applications in Research and Development

This compound serves as a key building block in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: It is a versatile intermediate for the synthesis of more complex organic molecules.[4]

-

Medicinal Chemistry: The pyridine motif is a common scaffold in many biologically active compounds. This molecule is used in the development of new pharmaceuticals.[4] Its structural uniqueness, with both a methyl and a hydroxymethyl group on the pyridine ring, provides distinct chemical properties for designing molecules that can interact with biological targets.[4]

-

Material Science: It can be incorporated into the synthesis of novel materials with specific properties.[4]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of this compound from methyl 5-methylnicotinate.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of (5-Methylpyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (5-Methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for quantitative solubility determination, and a standardized table for data presentation. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter for process development, formulation, and biological studies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methyl and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. These properties govern its interaction with various solvents, and understanding its solubility is paramount for its application in synthesis, purification, formulation, and as a building block for more complex molecules. This guide addresses the current gap in quantitative solubility data and provides a practical approach for its experimental determination.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like." The structure of this compound (Figure 1) suggests a degree of polarity due to the nitrogen atom in the pyridine ring and the hydroxyl group.

-

Pyridine Ring: The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.

-

Hydroxymethyl Group (-CH2OH): This group is polar and can act as both a hydrogen bond donor and acceptor.

-

Methyl Group (-CH3): This is a nonpolar, hydrophobic group.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with both the pyridine nitrogen and the hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated as these solvents can accept hydrogen bonds and have strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polar nature of the molecule, although the methyl group and the aromatic ring may provide some limited interaction with nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Polar Protic | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | |||||

| Acetonitrile | |||||

| Acetone | |||||

| Tetrahydrofuran (THF) | |||||

| Nonpolar | Hexane | ||||

| Toluene | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Ethyl Acetate |

Experimental Protocols for Solubility Determination

To ensure consistency and comparability of data, the following standardized experimental protocols are recommended.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum evaporator

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely under a stream of inert gas, in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or using a vacuum evaporator.

-

Once the solvent is fully evaporated, reweigh the container to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to find the λmax.

-

Create a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of serial dilutions to obtain several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (obeying the Beer-Lambert law).

-

-

Prepare a Saturated Solution: Follow steps 1-5 of the Gravimetric Method (Section 4.1).

-

Measure Absorbance of the Saturated Solution:

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a comprehensive framework for its determination. By understanding the molecular characteristics that influence its solubility and by employing standardized experimental protocols, researchers can generate reliable and reproducible data. This information is critical for advancing the use of this compound in drug discovery, process chemistry, and materials science. It is recommended that researchers contribute their findings to the public domain to enrich the collective understanding of this important compound.

An In-depth Technical Guide to the Synthesis of (5-Methylpyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the prevalent synthesis protocols for (5-methylpyridin-3-yl)methanol, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide outlines the most common and effective methods for its preparation, primarily focusing on a two-step route commencing from 5-methylnicotinic acid. This process involves an initial esterification followed by a reduction of the resulting ester.

Synthetic Pathways

The primary route for the synthesis of this compound involves two key transformations:

-

Esterification of 5-methylnicotinic acid to form methyl 5-methylnicotinate.

-

Reduction of methyl 5-methylnicotinate to the target alcohol, this compound.

An additional preparatory step, the synthesis of the starting material 5-methylnicotinic acid from 3,5-dimethylpyridine, is also detailed.

Overall Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from 3,5-dimethylpyridine to this compound.

Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Methylpyridin-3-yl)methanol (CAS No. 102074-19-1) is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and application in drug development, with a focus on quantitative data and detailed experimental protocols.

Commercial Availability

A range of chemical suppliers offer this compound, catering to diverse research and development needs. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | AMBH2D6FDF3A | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | $12.65 (250 mg) - $196.65 (25 g) |

| Simson Pharma Limited | - | High Quality (with CoA) | Inquire for details | Inquire for details |

| BLD Pharm | BD107535 | Inquire for details | Inquire for details | Inquire for details[1] |

| Danyang Hengan Chemical Co., Ltd. | - | ≥ 95% (HPLC) | Inquire for details | Inquire for details[2] |

| ChemicalBook Suppliers | Multiple | Varies (e.g., 99%) | Varies (kg scale available) | Varies[3] |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6FDF3A | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | See Sigma-Aldrich pricing |

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as methyl 5-methylnicotinate.

Experimental Protocol: Reduction of Methyl 5-Methylnicotinate[5]

Materials:

-

Methyl 5-methylnicotinate

-

Magnesium chloride (MgCl₂)

-

Potassium borohydride (KBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Preparation of the Reducing Agent: In a reaction vessel under an inert atmosphere, mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours. Cool the resulting solution (Solution B) to room temperature.

-

Reduction Reaction: Dissolve methyl 5-methylnicotinate in tetrahydrofuran. While maintaining the temperature at 40°C, slowly add Solution B dropwise over 1.3 hours. Continue stirring the reaction mixture at 40°C for an additional hour.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding methanol. Remove the tetrahydrofuran and methanol by rotary evaporation.

-

Extraction: To the resulting concentrate, add water and perform three extractions with ethyl acetate.

-

Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and remove the ethyl acetate by rotary evaporation to yield this compound.

Application in Drug Development: Synthesis of Rupatadine

This compound is a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.[4]

Experimental Protocol: Synthesis of Rupatadine from this compound[7][8]

Step 1: Chlorination of this compound

-

Dissolve this compound (51 g) in toluene (255 ml).

-

Slowly add thionyl chloride (36.5 ml) while maintaining the temperature between 20-40°C.

-

Reflux the reaction mixture at 60°C for 2 hours.

-

Distill off the toluene under vacuum to obtain 3-chloromethyl-5-methylpyridine.

Step 2: N-alkylation of Desloratadine to form Rupatadine

-

Prepare a solution of 3-chloromethyl-5-methylpyridine and Desloratadine in toluene.

-

Add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Heat the reaction mixture to 70°C for 6-8 hours.

-

After the reaction is complete, perform a work-up including washing with water and brine, followed by drying and concentration to yield crude Rupatadine base.

Step 3: Formation of Rupatadine Fumarate

-

Dissolve the crude Rupatadine base in a suitable solvent like acetone or ethanol.

-

Add a solution of fumaric acid in methanol or ethanol and stir at room temperature to precipitate Rupatadine Fumarate.

-

Collect the precipitate by filtration.

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as an antagonist of the platelet-activating factor (PAF) receptor.[5][6][7] This dual antagonism effectively mitigates the symptoms of allergic reactions.

-

Histamine H1 Receptor Antagonism: During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine blocks this interaction, thereby preventing the downstream signaling cascade.[5][6]

-

PAF Receptor Antagonism: Platelet-activating factor is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, Rupatadine inhibits these inflammatory processes.[5][7]

References

- 1. 102074-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. Danyang Hengan Chemical Co., Ltd. [hachem.cn]

- 3. This compound | 102074-19-1 [chemicalbook.com]

- 4. Rupatadine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 6. PathWhiz [pathbank.org]

- 7. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (5-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (5-Methylpyridin-3-yl)methanol (CAS No: 102074-19-1), a key intermediate in pharmaceutical synthesis. Given the compound's structural components—a substituted pyridine ring and a methanol group—this document outlines its potential hazards and provides detailed recommendations for its safe use in a laboratory setting. The information is compiled from available safety data sheets, relevant chemical safety literature, and general best practices for handling related chemical classes.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] While specific physical properties are not extensively documented, its structure suggests solubility in water and various organic solvents.

| Property | Value | Reference |

| CAS Number | 102074-19-1 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

| Protection Type | Recommended Equipment | Specifications and Best Practices |

| Eye and Face Protection | Safety goggles or a face shield | Must be worn to protect against splashes. |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling pyridine-based compounds.[2] Inspect gloves for any signs of degradation before use. |

| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn to protect against skin contact. |

| Respiratory Protection | Use in a well-ventilated area or fume hood | Ensure adequate ventilation to minimize the inhalation of vapors.[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Use non-sparking tools and avoid sources of ignition, as pyridine-containing compounds can be flammable.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

-

Storage:

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] Collect the absorbed material into a sealed container for proper disposal.[2]

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of nitrogen and carbon monoxide.[4]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from available literature.[5] All steps should be performed in a well-ventilated fume hood with appropriate PPE.

-

Preparation of the Reducing Agent: In a flask equipped with a reflux condenser and a magnetic stirrer, a mixture of magnesium chloride and potassium borohydride in tetrahydrofuran (THF) is prepared. The mixture is heated to reflux for 2 hours and then cooled to room temperature.[5]

-

Reduction Reaction: A solution of methyl 5-methylnicotinate in THF is added dropwise to the prepared reducing agent at 40°C. The reaction is stirred for 1 hour at this temperature.[5]

-

Quenching and Extraction: The reaction is cooled to room temperature and quenched by the addition of methanol. The solvents are removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate.[5]

-

Drying and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.[5]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response procedures for spills and personal exposure.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. It is imperative to always consult the most current Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.

References

Spectroscopic Data of (5-Methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of the spectroscopic data for the closely related structural analog, (pyridin-3-yl)methanol. The expected spectral modifications arising from the presence of the methyl group in this compound are discussed in detail. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectroscopic analysis, and visualizations of the analytical workflow.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of such molecules. This guide aims to provide a centralized resource for the spectroscopic properties of this compound, leveraging data from its parent compound, (pyridin-3-yl)methanol.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR data for (pyridin-3-yl)methanol. The data is presented for a solution in CDCl₃.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.44 | s | 1H | H-2 |

| 8.36 | d | 1H | H-6 |

| 7.71 | d | 1H | H-4 |

| 7.26 | dd | 1H | H-5 |

| 5.53 | s (broad) | 1H | -OH |

| 4.67 | s | 2H | -CH₂- |

Expected ¹H NMR Spectrum for this compound:

The introduction of a methyl group at the 5-position is expected to cause the following changes:

-

The signal for the proton at C-5 will be absent.

-

A new singlet, integrating to 3H, will appear in the aliphatic region (typically around 2.3-2.5 ppm) corresponding to the methyl group.

-

The signals for the remaining aromatic protons (H-2, H-4, and H-6) will experience slight shifts and changes in their coupling patterns due to the electronic effect of the methyl group. The H-4 and H-6 protons will likely appear as singlets or narrow doublets.

The carbon NMR data for (pyridin-3-yl)methanol is crucial for confirming the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| 148.8 | C-2 |

| 148.3 | C-6 |

| 135.5 | C-4 |

| 134.0 | C-3 |

| 123.6 | C-5 |

| 62.5 | -CH₂- |

Expected ¹³C NMR Spectrum for this compound:

-

A new signal for the methyl carbon will appear in the upfield region (around 15-20 ppm).

-

The signal for the C-5 carbon will be shifted downfield due to the substitution.

-

The chemical shifts of the other pyridine ring carbons will be slightly perturbed by the methyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for (pyridin-3-yl)methanol are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Strong | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1580-1610 | Medium | C=C/C=N stretch (pyridine ring) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

Expected IR Spectrum for this compound:

The IR spectrum of this compound is expected to be very similar to that of (pyridin-3-yl)methanol. The most notable addition will be the C-H stretching and bending vibrations of the methyl group, which will appear in the typical aliphatic C-H regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 95 | [M-H]⁺ |

| 80 | 50 | [M-CHO]⁺ |

| 79 | 45 | [C₅H₅N]⁺ |

| 52 | 30 | Fragmentation |

Expected Mass Spectrum for this compound:

The molecular weight of this compound is 123.15 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 123 . Key fragmentation pathways would likely involve the loss of a hydrogen atom to give a peak at m/z 122 , and the loss of the hydroxymethyl group or fragments thereof.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound sample (liquid or solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the liquid sample or a small amount of the solid sample onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

-

Vials for sample preparation

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like this compound can be visualized as follows.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The logical relationship between the different spectroscopic techniques in confirming the molecular structure is illustrated below.

Caption: Logical flow for structural confirmation using complementary spectroscopic techniques.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound based on the analysis of its parent compound, (pyridin-3-yl)methanol. The tabulated data, along with the detailed experimental protocols and workflow visualizations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While direct experimental data for the title compound remains elusive, the predictive analysis herein offers a strong foundation for its characterization.

References

The Unseen Catalyst: (5-Methylpyridin-3-yl)methanol as a Cornerstone in Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Methylpyridin-3-yl)methanol, a simple pyridine derivative, holds a significant, albeit often unheralded, position in the landscape of medicinal chemistry. While direct biological activity data for this compound is not publicly available, its crucial role as a key intermediate in the synthesis of complex, pharmacologically active molecules is well-documented. This technical guide delves into the chemistry, synthesis, and notable applications of this compound, with a particular focus on its pivotal function in the production of the second-generation antihistamine, rupatadine. Furthermore, this paper will explore the broader context of the biological activities exhibited by pyridine-containing compounds, providing a rationale for the continued interest in scaffolds like this compound in drug discovery programs.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for designing molecules that interact with a wide range of biological targets. While extensive research has focused on complex pyridine derivatives, the simpler building blocks, such as this compound, form the essential foundation for constructing these therapeutic agents.

It is critical to note that a comprehensive search of publicly available biological screening databases, including PubChem BioAssay, reveals no direct quantitative biological activity data for this compound itself. Its significance, therefore, lies not in its intrinsic bioactivity, but in its utility as a versatile chemical precursor.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 102074-19-1 |

| Appearance | No data available |

| Solubility | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

Synthesis of this compound: A Key Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of rupatadine, a potent, long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.

General Synthetic Approach

The synthesis of this compound is a critical step in the overall synthesis of rupatadine. While various specific methodologies exist, a general and illustrative pathway is outlined below.

Caption: General workflow for the synthesis of rupatadine featuring this compound as a key intermediate.

Detailed Experimental Protocol: A Representative Example

While specific industrial processes are proprietary, a representative laboratory-scale synthesis of this compound from a suitable precursor like methyl 5-methylnicotinate would typically involve the following steps:

-

Reaction Setup: A solution of methyl 5-methylnicotinate in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature). The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting material.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid to decompose any excess reducing agent.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by techniques such as column chromatography or distillation.

Role in Rupatadine Synthesis and Mechanism of Action

This compound is a critical building block for the side chain of rupatadine. Following its synthesis, it is typically converted to a more reactive intermediate, such as a halide or a tosylate, which is then used to alkylate the piperidine nitrogen of the desloratadine core structure to form rupatadine.

An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol Derivatives and Analogs for Drug Discovery Professionals

An authoritative overview of the synthesis, biological evaluation, and therapeutic potential of (5-Methylpyridin-3-yl)methanol derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

Introduction

This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The unique chemical properties imparted by the methyl-substituted pyridine ring make this core structure a valuable starting point for the development of novel therapeutic agents targeting various receptors and enzymes. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and experimental evaluation of this compound derivatives, with a particular focus on their roles as modulators of nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptor 119 (GPR119).

Synthesis of this compound and its Derivatives

The parent compound, this compound, serves as a crucial building block for the synthesis of a diverse library of derivatives.[1] A common and efficient method for its preparation involves the reduction of methyl 5-methylnicotinate.[2] This process typically utilizes a reducing agent such as sodium borohydride in the presence of a suitable solvent system.

Further derivatization of this compound can be readily achieved through standard organic chemistry transformations to yield ethers and esters. These modifications are critical for exploring the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of the compounds.

General Synthetic Workflow for Derivatives

The synthesis of ether and ester derivatives of this compound can be conceptualized in the following workflow:

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have shown significant promise as modulators of key biological targets implicated in a variety of disease states. This section will focus on two prominent areas of investigation: nicotinic acetylcholine receptor antagonism and GPR119 agonism.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in numerous physiological and pathological processes, making them important drug targets.[3] Certain pyridine-containing compounds have been identified as potent and selective antagonists of nAChRs, particularly the α7 subtype.

Structure-Activity Relationship (SAR) Insights:

While comprehensive quantitative data for a series of this compound derivatives as nAChR antagonists is still emerging in the public domain, preliminary studies on related pyridine analogs suggest that the nature of the substituent at the 3-position of the pyridine ring plays a critical role in determining binding affinity and selectivity.

Quantitative Data for nAChR Ligands (Illustrative)

The following table presents binding affinity data for a series of quinuclidine-triazole derivatives targeting nAChRs, illustrating the type of quantitative data necessary for robust SAR analysis. It is important to note that these are not direct derivatives of this compound but serve as a relevant example of data presentation for nAChR ligands.

| Compound ID | R-group | Receptor Subtype | Ki (nM)[4] | Selectivity (α7/α3β4) |

| AK1 (S) | -F | α3β4 | 2.28 | - |

| α7 | >10,000 | >4386 | ||

| AK2 (R) | -F | α3β4 | 601 | - |

| α7 | 11.2 | 0.018 | ||

| AK3 (S) | -OBn | α3β4 | 3.18 | - |

| α7 | 9760 | 3069 | ||

| AK4 (R) | -OBn | α3β4 | 112 | - |

| α7 | 12.1 | 0.11 |

Signaling Pathway for nAChR Antagonism:

G Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[5][6] This makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Insights:

Quantitative Data for GPR119 Agonists (Illustrative)

The following table presents biological activity data for a series of indolinylpyrimidine derivatives as GPR119 agonists, showcasing the type of quantitative data required for SAR evaluation. These compounds are not direct analogs of this compound but serve as a relevant example.

| Compound ID | R1 | R2 | EC50 (nM)[7] |

| 1 | H | H | 1000 |

| 2 | F | H | 500 |

| 3 | Cl | H | 250 |

| 4 | H | F | 750 |

| 5 | H | Cl | 400 |

Signaling Pathway for GPR119 Agonism:

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as nAChR antagonists and GPR119 agonists.

Protocol 1: Radioligand Binding Assay for nAChR Antagonists

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.[3][8][9]

Materials:

-

Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]epibatidine).

-

Unlabeled competitor for non-specific binding determination (e.g., nicotine).

-

Test compounds (this compound derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold binding buffer).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the target nAChR and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for GPR119 Agonists

This protocol measures the increase in intracellular cAMP levels in response to a GPR119 agonist in a cell line expressing the receptor.[3][8]

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Test compounds (this compound analogs).

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.

-

cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the test compound to determine the EC50 value.

Protocol 3: GLP-1 Secretion Assay for GPR119 Agonists

This protocol measures the ability of GPR119 agonists to stimulate GLP-1 secretion from an enteroendocrine cell line.[9][10]

Materials:

-

NCI-H716 or GLUTag cells.

-

Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer).

-

DPP-4 inhibitor.

-

Test compounds (this compound analogs).

-

Active GLP-1 ELISA kit.

Procedure:

-

Cell Culture and Seeding: Culture the cells and seed them into a 24-well plate. Allow them to adhere and differentiate.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours to establish a basal secretion level.

-

Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing various concentrations of the test compounds. Incubate for a defined period (e.g., 2 hours).

-

Supernatant Collection: Carefully collect the supernatant from each well. Add a DPP-4 inhibitor to prevent GLP-1 degradation.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a validated ELISA kit.

-

Data Analysis: Plot the GLP-1 concentration against the log concentration of the test compound to determine the EC50 value for GLP-1 secretion.

Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutics. Its derivatives have demonstrated promising activity as modulators of nAChRs and GPR119, two clinically relevant drug targets. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential in areas such as neurological disorders and metabolic diseases.

References

- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (5-Methylpyridin-3-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its pyridine core, a privileged scaffold in medicinal chemistry, coupled with a reactive primary alcohol, makes it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its applications, key synthetic transformations, and detailed experimental protocols for its use in organic synthesis.

Key Applications

This compound is a key precursor in the synthesis of various biologically active compounds, including:

-

Antihistamines: It is a pivotal intermediate in the industrial synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2]

-

Kinase Inhibitors: The 5-methylpyridine scaffold is a common feature in numerous kinase inhibitors. Derivatives of this compound are utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which are therapeutic targets for myeloproliferative neoplasms and autoimmune diseases.[3][4][5][6]

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine moiety is a key pharmacophore for nAChR ligands. This compound serves as a starting material for the synthesis of novel ligands with potential applications in treating central nervous system disorders.[7][8][9]

Key Synthetic Transformations

The chemical reactivity of this compound is dominated by the hydroxyl group, which can readily undergo several key transformations:

-

Chlorination: The primary alcohol is most commonly converted to the corresponding chloride, 3-(chloromethyl)-5-methylpyridine, using reagents like thionyl chloride (SOCl₂).[1][2] This activated intermediate is highly susceptible to nucleophilic substitution, making it a cornerstone for further derivatization.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-methylnicotinaldehyde, or further to the carboxylic acid, 5-methylnicotinic acid, using a variety of oxidizing agents.

-

Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.[10][11]

-

Esterification: Esters can be formed through reactions with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Steglich esterification is a mild and effective method for this transformation.[12][13]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Chlorination of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl chloride (SOCl₂) | Toluene | 60 | 2 | Not specified, used in-situ | [1][2] |

| Thionyl chloride (SOCl₂) | 1,4-Dioxane | 65-70 | Not specified | Good | 4 |

Table 2: N-Alkylation of Desloratadine with 3-(Chloromethyl)-5-methylpyridine

| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Potassium carbonate (K₂CO₃) | Toluene | Tetrabutylammonium bromide (TBAB) | 70 | 6-8 | Not specified |[2] | | Potassium carbonate (K₂CO₃) | DMF | None | Not specified | Not specified | ~85 (overall) | 4 |

Table 3: Representative Oxidation of Primary Alcohols to Aldehydes

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | >90 |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | ~90-95 |

Table 4: Representative Etherification and Esterification Reactions

| Reaction Type | Key Reagents | Solvent | General Conditions | Typical Yield (%) |

| Williamson Ether Synthesis | NaH, Alkyl halide | THF or DMF | Room Temperature to Reflux | 70-90 |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Dichloromethane | Room Temperature | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of Rupatadine from this compound

This protocol is divided into two main steps: the chlorination of this compound and the subsequent N-alkylation of Desloratadine.

Step 1: Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 51 g of this compound in 255 ml of toluene.[1]

-

Slowly add 36.5 ml of thionyl chloride to the solution while maintaining the temperature between 20-40°C.[1]

-

After the addition is complete, heat the reaction mixture to 60°C and reflux for 2 hours.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill off the toluene under vacuum to obtain crude 3-(chloromethyl)-5-methylpyridine hydrochloride, which can be used directly in the next step.[2]

-

Step 2: Synthesis of Rupatadine

-

Materials:

-

3-(Chloromethyl)-5-methylpyridine hydrochloride (from Step 1)

-

Desloratadine

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

-

Procedure:

-

In a reaction vessel, prepare a mixture of Desloratadine and 3-(chloromethyl)-5-methylpyridine in toluene.[2]

-

Add potassium carbonate as the base and a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[2]

-

Heat the reaction mixture to 70°C and stir for 6-8 hours.[2]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and perform an aqueous work-up. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Rupatadine base.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Protocol 2: Representative Synthesis of a Kinase Inhibitor Precursor

This protocol describes a general method for the oxidation of this compound to 5-methylnicotinaldehyde, a common precursor for the synthesis of various kinase inhibitors.

Method: Swern Oxidation

-

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add DMSO (2.4 equivalents) dropwise.

-

Stir the mixture for 10 minutes at -78°C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

-

Stir the reaction mixture at -78°C for 20 minutes.

-

Add triethylamine (5.0 equivalents) dropwise and continue stirring at -78°C for another 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water.

-

Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-methylnicotinaldehyde by flash column chromatography on silica gel.

-

Visualizations

Caption: Synthetic workflow for the preparation of Rupatadine.

Caption: General synthetic scheme for kinase inhibitors.

Caption: Key transformations of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. byjus.com [byjus.com]

- 4. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: (5-Methylpyridin-3-yl)methanol as a Precursor for API Synthesis

Abstract:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (5-methylpyridin-3-yl)methanol as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The focus is on the synthesis of Etoricoxib, a selective COX-2 inhibitor, and Doravirine, a non-nucleoside reverse transcriptase inhibitor. This report includes summaries of quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and mechanisms of action.

Introduction

This compound is a versatile pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive hydroxymethyl group on a methyl-substituted pyridine ring, makes it a valuable precursor for the synthesis of complex molecules, including APIs. This document outlines its application in the synthesis of two notable drugs: Etoricoxib and Doravirine.

Synthesis of Etoricoxib